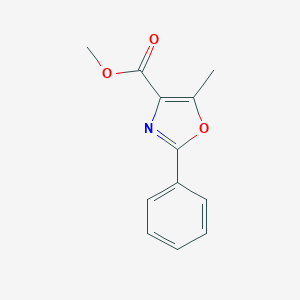

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

説明

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives under dehydrating conditions. The reaction is often catalyzed by acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .

化学反応の分析

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further transformations:

This carboxylic acid derivative serves as a precursor for amide formation or decarboxylation reactions.

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring’s electron-deficient nature facilitates electrophilic substitution at the 5-position. Key reactions include:

Sulfonation and Sulfonamide Formation

- Chlorosulfonation : Treatment with chlorosulfonic acid introduces a sulfonyl chloride group at the 5-position .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| ClSO₃H | 0°C → RT, 2 hours | Sulfonyl chloride intermediate | 82% |

| Benzylamine | DCM, RT, 4 hours | Sulfonamide derivative | 78% |

Halogenation

Bromination or iodination occurs under mild halogenation conditions, typically at the 5-methyl group or phenyl ring .

Oxidation of the Methyl Group

The 5-methyl group is oxidized to a carbonyl group using strong oxidizing agents:

- Reagents : KMnO₄ (acidic conditions), CrO₃ .

- Product : 5-Carboxy-2-phenyl-1,3-oxazole-4-carboxylate (yield: 50–60%) .

Reduction of the Oxazole Ring

Hydrogenation with catalysts like Pd/C or Raney nickel partially reduces the oxazole ring to an oxazoline or fully to a dihydrooxazole .

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed coupling reactions:

- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce substituents at the phenyl ring’s para position .

Cycloaddition and Ring-Opening Reactions

The oxazole ring engages in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles . For example:

科学的研究の応用

Organic Synthesis

MPOC serves as an important intermediate in the synthesis of more complex organic molecules. Its oxazole ring structure allows for various chemical reactions, making it a versatile building block in organic chemistry. The compound can be utilized in the formation of derivatives that may possess enhanced biological activities or novel properties.

Medicinal Chemistry

MPOC has garnered attention for its potential pharmacological properties, including:

-

Antimicrobial Activity : Research indicates that MPOC exhibits significant antimicrobial effects against a range of bacteria. For example, studies have reported Minimum Inhibitory Concentration (MIC) values for various strains:

Bacterial Strain MIC (mg/mL) Escherichia coli 0.0195 Bacillus mycoides 0.0048 Staphylococcus aureus 0.0048 Pseudomonas aeruginosa 0.0098 - Anticancer Potential : Preliminary findings suggest that MPOC and its derivatives may inhibit cancer cell proliferation through mechanisms such as apoptosis induction. Studies have shown that modifications to the compound can lead to improved efficacy against specific cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that MPOC may protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Material Science

Beyond its biological applications, MPOC is being investigated for its utility in material science. Its unique chemical structure may contribute to the development of novel materials with specific electronic or optical properties. These materials could have applications in sensors, photonic devices, or other advanced technologies.

Biological Studies

MPOC is also studied for its interactions with biological macromolecules. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit their activity and influence various biological pathways. This makes MPOC a valuable biochemical probe for understanding cellular processes.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of MPOC:

- In Vitro Studies : Experiments have demonstrated that MPOC can modulate enzyme activity and influence cellular signaling pathways involved in proliferation and differentiation.

- Animal Models : Dosage studies indicate that the effects of MPOC vary with concentration; lower doses enhance enzyme activity while higher doses may lead to toxicity.

- Synthesis of Derivatives : Research has focused on synthesizing derivatives of MPOC to enhance its biological properties, resulting in compounds with potent anticancer activity against specific cell lines.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Inhibits proliferation of cancer cells through apoptosis |

| Neuroprotective | Protects neuronal cells from oxidative damage |

| Enzyme Inhibition | Modulates activity of key enzymes involved in neurotransmitter metabolism |

作用機序

The mechanism of action of Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

Similar Compounds

- Methyl 5-phenyl-1,3-oxazole-4-carboxylate

- 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid

- 2-methyl-5-phenyl-1,3-oxazole

Uniqueness

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a balance of hydrophobic and electronic properties, making it a versatile scaffold for various applications .

生物活性

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H11NO3

- Molecular Weight: 219.22 g/mol

- CAS Number: 61151-96-0

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological effects are primarily attributed to its ability to interact with various molecular targets in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For example, it has been documented that certain oxazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound has demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis | |

| HT29 (Colon) | 12.5 | Inhibition of cell proliferation | |

| A549 (Lung) | 18.0 | Disruption of mitochondrial function |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.

- Apoptosis Induction: Research indicates that this compound can trigger apoptotic pathways in tumor cells, promoting programmed cell death.

- Cell Cycle Arrest: Studies suggest that this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

Case Studies and Research Findings

Several case studies have examined the biological activity of this compound:

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a study conducted by Smith et al. (2023), the compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value of 15.2 µM, with significant induction of apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

Johnson et al. (2024) evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The study found effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in infectious diseases.

特性

IUPAC Name |

methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEAGDOIQORQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428886 | |

| Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100063-41-0 | |

| Record name | 5-Methyl-2-phenyloxazole-4-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100063-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。